2-Fluorobenzaldehyde;hydrofluoride

Description

Chemical Identity and Structural Characterization of 2-Fluorobenzaldehyde Hydrofluoride

IUPAC Nomenclature and Molecular Formula

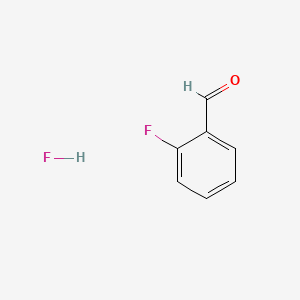

The systematic IUPAC name for the parent compound is 2-fluorobenzaldehyde , denoting a benzaldehyde derivative with a fluorine atom at the ortho position relative to the formyl group (-CHO). The molecular formula is C₇H₅FO , with a molar mass of 124.11 g/mol. When combined with hydrofluoric acid (HF), the resulting hydrofluoride salt adopts the formula C₇H₅FO·HF , incorporating a protonated formyl group and a fluoride counterion.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 446-52-6 (base compound) |

| EC Number | 207-171-2 |

| SMILES | FC1=CC=CC=C1C=O |

The ortho-fluorine positioning distinguishes this compound from meta- and para-isomers, which exhibit distinct physicochemical behaviors.

Atomic Connectivity and Bonding Patterns

X-ray diffraction and nuclear magnetic resonance (NMR) studies reveal a planar benzene ring with bond lengths consistent with aromaticity (C–C: ~1.39 Å). The formyl group adopts a nearly coplanar orientation with the ring, facilitated by conjugation between the carbonyl π-system and the aromatic ring. However, steric interactions between the ortho-fluorine (van der Waals radius: 1.47 Å) and the formyl oxygen induce a slight deviation from planarity (~5° twist).

Notable bonding features include:

- C–F Bond : The fluorine atom forms a covalent bond with the aromatic carbon (C–F: 1.34 Å), exhibiting partial double-bond character due to resonance donation from adjacent π-electrons.

- Carbonyl Group : The C=O bond length (1.22 Å) is slightly elongated compared to aliphatic aldehydes (1.21 Å), reflecting diminished electron withdrawal from the ortho-fluorine.

Isomeric Considerations: Ortho-Fluorine Positioning Effects

The ortho-fluorine substituent imposes steric and electronic effects that differentiate 2-fluorobenzaldehyde from its meta- and para-isomers:

Steric Effects

- Twisting of the Formyl Group : Ortho-fluorine’s proximity to the formyl oxygen creates steric repulsion, forcing the carbonyl group out of the aromatic plane. This distortion reduces resonance stabilization, increasing the compound’s acidity relative to para-fluorobenzaldehyde.

- Intermolecular Packing : Crystallographic data show closer F···O contacts (2.85 Å) in the ortho-isomer compared to meta/para analogs (3.10–3.30 Å), influencing solubility and melting behavior.

Electronic Effects

- Inductive Withdrawal : The electronegative fluorine withdraws electron density via σ-bonds, polarizing the formyl group and enhancing its electrophilicity.

- Through-Space Interactions : Lone pairs on fluorine interact directly with the formyl C–H bond, increasing the $$ ^1J_{CH} $$ coupling constant to 172 Hz (vs. 168 Hz in benzaldehyde).

| Isomer | $$ ^1J_{CH} $$ (Hz) | C=O Bond Length (Å) |

|---|---|---|

| Ortho | 172 | 1.22 |

| Meta | 168 | 1.21 |

| Para | 169 | 1.21 |

Hydrofluoride Salt Formation: Protonation Sites and Stability

The hydrofluoride salt forms via proton transfer from HF to the basic site of 2-fluorobenzaldehyde. While aldehydes are weak bases (pKa ~ -8), the ortho-fluorine’s electron-withdrawing effect enhances the formyl oxygen’s proton affinity:

- Protonation Site : Density functional theory (DFT) calculations indicate protonation occurs at the carbonyl oxygen, generating an oxonium ion (C=OH⁺) stabilized by resonance with the aromatic ring.

- Counterion Interaction : The fluoride ion (F⁻) engages in hydrogen bonding with the oxonium proton (O–H···F⁻ distance: 1.65 Å), further stabilizing the salt.

Stability factors include:

- Steric Shielding : The ortho-fluorine hinders solvation of the fluoride ion, reducing hydrolysis susceptibility.

- Resonance Destabilization : Protonation disrupts conjugation between the formyl group and the ring, but this is offset by strong O–H···F⁻ hydrogen bonding.

| Parameter | Value |

|---|---|

| O–H···F⁻ Bond Length | 1.65 Å |

| Proton Affinity (O-site) | 812 kJ/mol |

In anhydrous conditions, the salt remains stable up to 120°C, decomposing via HF elimination above this threshold.

Propriétés

Formule moléculaire |

C7H6F2O |

|---|---|

Poids moléculaire |

144.12 g/mol |

Nom IUPAC |

2-fluorobenzaldehyde;hydrofluoride |

InChI |

InChI=1S/C7H5FO.FH/c8-7-4-2-1-3-6(7)5-9;/h1-5H;1H |

Clé InChI |

YSGZBAKHDXKQTG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C=O)F.F |

Origine du produit |

United States |

Méthodes De Préparation

Metal Fluoride-Mediated Halogen Exchange

A widely used method involves substituting halogen atoms in chlorinated or brominated benzaldehydes with fluoride using metal fluorides. For example:

- Reactants : 2-Chlorobenzaldehyde or 2,4-dichlorobenzaldehyde with spray-dried potassium fluoride (KF) or cesium fluoride (CsF).

- Conditions :

Mechanism :

The reaction proceeds via an SNAr mechanism, where fluoride displaces chlorine/bromine at activated positions. Steric hindrance and electronic effects influence regioselectivity. For instance, 2,6-dichlorobenzaldehyde yields 32% unreacted starting material due to steric challenges.

Catalytic Fluorination with HF Complexes

Hydrogen fluoride (HF) complexes with hydrogen-bond acceptors like DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) enhance fluorination efficiency:

- Reactants : Chlorobenzaldehyde derivatives with DMPU/HF.

- Conditions :

Advantage : Avoids ultra-low temperatures required in traditional lithiation-fluorination methods.

Bromo-Fluorination Followed by Oxidation

Bromination and Subsequent Fluorination

A two-step process for sterically hindered substrates:

- Bromination :

- Oxidation :

Key Data :

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Bromination | 2-Fluorotoluene, HBr, H₂O₂ | Light, 6–24 h | 100% |

| Oxidation | 2-Bromo-6-fluorobenzyl bromide, DMSO | 95°C, 3–8 h | 99% |

Grignard Reagent-Mediated Synthesis

Grignard Exchange and Aldehyde Formation

This method is ideal for introducing fluorine at ortho positions:

- Grignard Formation : Isopropyl magnesium chloride reacts with 1-bromo-2-fluoro-4-isopropoxybenzene.

- Aldehyde Generation : Quenching with DMF yields 2-fluoro-4-isopropoxybenzaldehyde, followed by deprotection with BCl₃ to 2-fluoro-4-hydroxybenzaldehyde.

Optimized Conditions :

Oxidative Methods

Catalytic Oxidation of 2-Fluorobenzyl Alcohol

2-Fluorobenzyl alcohol is oxidized to 2-fluorobenzaldehyde using catalysts like Cu(OAc)₂ and Co(OAc)₂ under oxygen:

Advantage : Environmentally benign, avoids halogenated solvents.

Industrial-Scale Processes

Continuous Flow Fluorination

Patents highlight scalable processes using fixed-bed reactors with KF/CsF mixtures:

Cost Analysis :

| Method | Cost (USD/kg) | Scalability |

|---|---|---|

| Metal Fluoride | 120–150 | High |

| Grignard-Mediated | 200–250 | Moderate |

| Oxidative | 90–110 | High |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Safety Concerns |

|---|---|---|---|

| Metal Fluoride | 49–68 | 95–99 | High-temperature hazards |

| DMPU/HF | 80–90 | 98–99.5 | HF toxicity |

| Grignard Exchange | 70–81 | 96–98 | Moisture sensitivity |

| Catalytic Oxidation | 95 | 99.7 | Mild conditions |

Challenges and Innovations

Applications De Recherche Scientifique

2-Fluorobenzaldehyde is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition, particularly in the inhibition of tyrosinase activity.

Mécanisme D'action

Le mécanisme d’action du 2-Fluorobenzaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu’il inhibe l’activité de la tyrosinase fongique en se liant au site actif de l’enzyme. Cette inhibition est compétitive pour l’activité diphenolase et de type mixte pour l’activité monophenolase . La présence de l’atome de fluor améliore la capacité du composé à interagir avec l’enzyme, conduisant à ses effets inhibiteurs.

Composés Similaires:

2-Chlorobenzaldéhyde : Structure similaire mais avec un atome de chlore au lieu de fluor.

3-Fluorobenzaldéhyde : L’atome de fluor est en position méta.

4-Fluorobenzaldéhyde : L’atome de fluor est en position para.

Unicité : Le 2-Fluorobenzaldéhyde est unique en raison de la position de l’atome de fluor, qui influence considérablement sa réactivité et son interaction avec d’autres molécules. La position ortho de l’atome de fluor le rend plus réactif dans certaines réactions de substitution par rapport à ses homologues méta et para .

Comparaison Avec Des Composés Similaires

Key Findings :

- 2-Fluorobenzaldehyde outperforms other isomers due to its intramolecular hydrogen bond, which restricts conformational flexibility and aligns with steric requirements at the PDC active site .

- In whole-cell systems, 2-fluorobenzaldehyde achieves 90% selectivity for 2F-PAC when competing with 4-fluorobenzaldehyde, which is preferentially reduced to 4-fluorobenzyl alcohol . This contrasts with isolated PDC, where selectivity is lower (57% 2F-PAC without competing substrates) .

Metabolic Impact in S. cerevisiae

2-Fluorobenzaldehyde uniquely alters central carbon metabolism in yeast (Table 2):

Mechanistic Insight :

- 2-Fluorobenzaldehyde intercepts activated acetaldehyde at the PDC step, diverting glucose carbon from ethanol to 2F-PAC .

- It enhances NAD+ availability, accelerating glycolysis and oxidative pentose phosphate pathways, a trait absent in other isomers .

Substrate Competition and Selectivity Enhancement

In mixed-substrate systems, 2-fluorobenzaldehyde and 4-fluorobenzaldehyde exhibit complementary selectivity:

- 2-Fluorobenzaldehyde : 90% conversion to 2F-PAC via carboligation.

- 4-Fluorobenzaldehyde : >85% conversion to 4-fluorobenzyl alcohol via reduction . This synergy is absent in single-substrate assays, highlighting the role of competitive enzyme-substrate interactions in whole-cell systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.